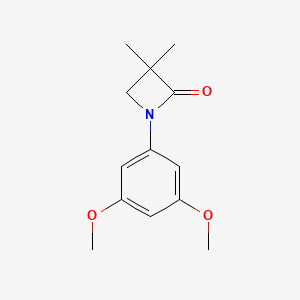

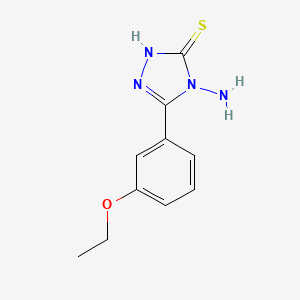

1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone, also known as 2,3-dimethoxy-1-phenyl-2-azetanone, is a naturally occurring compound found in the bark of the American sweetgum tree (Liquidambar styraciflua). It has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-oxidative, and anti-cancer activities. In addition, it has been found to have a wide range of applications in the field of organic synthesis, including the synthesis of biologically active molecules.

Applications De Recherche Scientifique

Corrosion Inhibition

1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone derivatives have been studied for their potential as corrosion inhibitors. In particular, compounds like 2-MPOD and 3-MPOD have been synthesized and shown effective inhibition properties for mild steel corrosion in acidic solutions. These compounds were evaluated using experimental methods such as electrochemical impedance spectroscopy (EIS), weight loss (WL), and potentiodynamic polarization (PDP) techniques. The studies indicate that the adsorption of these inhibitors on mild steel surfaces is a mix of physical and chemical processes, and their adsorption behavior aligns with the Langmuir isotherm model. The aromatic ring and methoxy group in these compounds contribute significantly to their adsorption and effectiveness in corrosion inhibition (Chafiq et al., 2020).

Molecular Assembly and Crystal Engineering

The compound has also been involved in the study of molecular assemblies and crystal engineering. For example, supramolecular assemblies involving derivatives like 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules have been synthesized and characterized. These studies offer insights into how different molecular interactions and arrangements can lead to diverse structural formations, contributing to the field of crystal engineering and material science (Arora & Pedireddi, 2003).

DNA Interaction and Biological Activities

Certain derivatives of this compound have been synthesized and characterized, showing promising biological activities. For instance, novel azomethine derivatives have been studied for their interactions with calf thymus DNA, exhibiting significant antibacterial, antifungal, and cytotoxicity activities. These compounds interact with DNA through intercalation and groove binding, providing a basis for potential applications in medicinal chemistry (Sirajuddin et al., 2012).

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-14(12(13)15)9-5-10(16-3)7-11(6-9)17-4/h5-7H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRVTHZLJUHAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC(=CC(=C2)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-methyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,5-triazine](/img/structure/B2404614.png)

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid](/img/structure/B2404623.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)

![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)